molecular formula C9H6F4O2 B065173 4-Fluoro-2-(trifluoromethyl)phenylacetic acid CAS No. 195447-80-4

4-Fluoro-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B065173
CAS No.: 195447-80-4
M. Wt: 222.14 g/mol
InChI Key: BMUFUJMVNODTAD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)phenylacetic acid (4-F-TFPAA) is an organic compound that is widely used in the field of scientific research. It has been investigated for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. 4-F-TFPAA is a colorless, volatile liquid that has a low melting point and a high vapor pressure. It has a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthetic Routes and Organic Transformations

4-Fluoro-2-(trifluoromethyl)phenylacetic acid serves as a precursor in the synthesis of complex molecules. For instance, Vincek and Booth (2009) illustrated its use in creating 4-phenyl-β-aminotetralin through a cascade of reactions including Friedel-Crafts cycli-acylalkylation, demonstrating its utility in constructing tetralen-2-ol phenylacetates without additional solvents, showcasing good yields (Vincek & Booth, 2009). Similarly, Madani et al. (2022) developed a method for the fluorination of phenylacetic acid derivatives, highlighting the solvent's critical role on the reaction outcome, which underscores the versatility of this compound derivatives in synthetic chemistry (Madani et al., 2022).

Material Science and Polymer Chemistry

In material science, the compound finds application in the design and synthesis of novel polymers with unique properties. Liaw et al. (2007) synthesized novel 2-trifluoromethyl-activated bisfluoro monomers using a Suzuki-coupling reaction, leading to polymers that exhibit high thermal stability and solubility in various organic solvents, demonstrating the compound's contribution to advancing material science (Liaw et al., 2007).

Catalysis and Fluorination Reactions

The compound is also pivotal in catalysis and fluorination reactions. Zhang, Wan, and Bie (2017) described a method for the syn-fluoro- and -oxy-trifluoromethylation of arylacetylenes, showcasing the role of this compound derivatives in enabling new routes for the functionalization of organic molecules, thus expanding the toolkit available for synthetic chemists (Zhang, Wan, & Bie, 2017).

Pharmaceutical and Agricultural Chemistry

In the realm of pharmaceutical and agricultural chemistry, derivatives of this compound are explored for their potential applications. Schmitt et al. (2017) developed fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether, demonstrating the utility of these derivatives in introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, important for medicinal and agricultural chemistry (Schmitt et al., 2017).

Mechanism of Action

Mode of Action

It’s known that the compound undergoes diolefination mediated by mono-N-protected amino acid ligands , but the exact interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound is involved in a diolefination process , which suggests it may interact with pathways involving unsaturated organic compounds.

Result of Action

Given its involvement in diolefination , it may influence the structure and function of certain proteins or other biomolecules

Safety and Hazards

The safety data sheet indicates that 4-Fluoro-2-(trifluoromethyl)phenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the use and study of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid are not explicitly mentioned in the search results .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to a decrease in the production of fatty acids. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound has been shown to have lasting effects on cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on metabolic processes, while at high doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and alterations in liver enzyme activity. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by its binding to plasma proteins. The localization and accumulation of this compound within specific tissues can affect its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes .

Properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFUJMVNODTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372164
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-80-4
Record name 4-Fluoro-2-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195447-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid
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